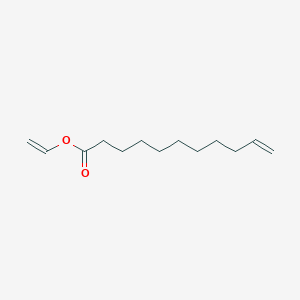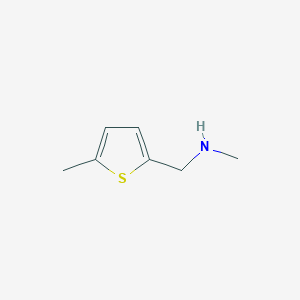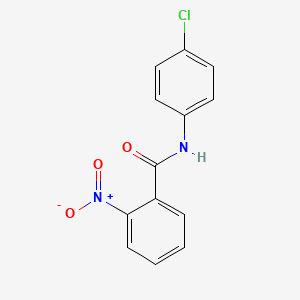
10-Undecenoic Acid Vinyl Ester
Vue d'ensemble
Description
10-Undecenoic Acid Vinyl Ester is a compound with the molecular formula C13H22O2 . It is also known by other names such as ethenyl undec-10-enoate, vinyl undec-10-enoate, and Vinyl 10-undecenoate . It has a molecular weight of 210.31 g/mol . This compound is often used in the biomedical realm due to its bioactivity .
Synthesis Analysis
The synthesis of 10-Undecenoic Acid Vinyl Ester can be achieved through a sustainable method using vinyl ether alcohols and functional carboxylic acids . The process involves the use of the immobilized enzyme Candida antarctica lipase B as a catalyst . The synthesis can be performed in one-pot and is successful within a broad temperature range (22–90 °C) and in various organic solvents as well as in the bulk .
Molecular Structure Analysis
The molecular structure of 10-Undecenoic Acid Vinyl Ester is characterized by several computed descriptors. The IUPAC name is ethenyl undec-10-enoate . The InChI is InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-12-13 (14)15-4-2/h3-4H,1-2,5-12H2 . The Canonical SMILES is C=CCCCCCCCCC(=O)OC=C .
Chemical Reactions Analysis
The reaction conditions for the synthesis of vinyl ether-terminated esters were studied using 10-undecenoic acid (UA) and 1,6-hexanediol vinyl ether (HVE) . The synthesis reached high conversions (above 90%) after less than 1 hour .
Physical And Chemical Properties Analysis
The physical and chemical properties of 10-Undecenoic Acid Vinyl Ester include a molecular weight of 210.31 g/mol, XLogP3 of 4.7, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 2, and Rotatable Bond Count of 11 . The Exact Mass is 210.161979940 g/mol and the Monoisotopic Mass is also 210.161979940 g/mol .
Applications De Recherche Scientifique
Antimicrobial Applications
10-Undecenoic Acid Vinyl Ester has been used in the design and synthesis of novel lipidic triazole derivatives, which have shown promising antimicrobial properties . These compounds were found to possess a certain degree of antifungal and antibacterial activities against organisms such as Ralstonia solanacearum and Fusarium oxysporum . This suggests potential applications in the development of new antimicrobial agents .
Synthesis of Lipidic Triazoles
The compound has been used in the synthesis of novel lipidic triazoles . The process involves treating 10-Undecenoic Acid with propargyl bromide to yield the corresponding ester, which is then reacted with different aryl azides to obtain the novel triazoles . This opens up possibilities for the creation of a variety of new compounds with potential applications in various fields .
Use in Biomedical Fields
10-Undecenoic Acid Vinyl Ester has been used in the synthesis of inulin and sucrose esters . These esters have demonstrated antimicrobial activity against several microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and fungi . This suggests potential applications in the development of new pharmaceutical and cosmetic products .
Use in Polymer Industry
10-Undecenoic Acid Vinyl Ester is bifunctional in nature and with odd-numbered carbon atom chain length, which makes it suitable for several applications in the polymer industry . It’s used as a substrate to prepare bifunctional polymer precursors via hydroformylation reaction .
Synthesis of α,ω-Ester Amides
The compound can be used to synthesize α,ω-ester amides via aminocarbonylation in the presence of a palladium catalyst . This process could have potential applications in the synthesis of a variety of other compounds.
Use in Eco-friendly Synthesis
The compound has been used in the environmentally friendly and sustainable ultrasound-assisted esterification of long-chained inulin and sucrose with monounsaturated 10-undecylenic acid . This process could have potential applications in the development of eco-friendly synthesis methods .
Mécanisme D'action
Target of Action
10-Undecenoic Acid Vinyl Ester, also known as ethenyl undec-10-enoate, has been found to exhibit antimicrobial properties . The primary targets of this compound are pathogenic microorganisms, including bacteria and fungi . Specifically, it has shown activity against Ralstonia solanacearum and Fusarium oxysporum .
Mode of Action
It’s known that the compound interacts with its targets, leading to their inhibition . The compound’s antimicrobial activity is likely due to its interaction with the cell membranes of the microorganisms, disrupting their structure and function .
Biochemical Pathways
The biochemical pathways affected by 10-Undecenoic Acid Vinyl Ester are related to its antimicrobial activity. The compound likely interferes with essential biochemical processes in the target organisms, such as cell wall synthesis, protein synthesis, or DNA replication . The disruption of these processes leads to the death of the microorganisms .
Result of Action
The result of the action of 10-Undecenoic Acid Vinyl Ester is the inhibition of growth and proliferation of the target microorganisms . This leads to a decrease in the population of these organisms, thereby mitigating the infections they cause .
Action Environment
The action of 10-Undecenoic Acid Vinyl Ester can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the stability and efficacy of the compound
Orientations Futures
The development of new benign synthesis pathways utilizing a minimum of reaction steps and available bio-based building blocks is needed . The use of carboxylic acids directly as acyl donors constitutes a more sustainable alternative to the carboxylic acid derivatives used today . This approach provides a straightforward route to reach monomers with multiple types of functionalities that can be used as different photo-curable thermoset resins .
Propriétés
IUPAC Name |
ethenyl undec-10-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h3-4H,1-2,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGGPHJJSYXCDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337744 | |
| Record name | 10-Undecenoic Acid Vinyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Undecenoic Acid Vinyl Ester | |
CAS RN |
5299-57-0 | |
| Record name | 10-Undecenoic Acid Vinyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B1348675.png)

![4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1348682.png)
![Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1348683.png)







![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348713.png)

![5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1348718.png)